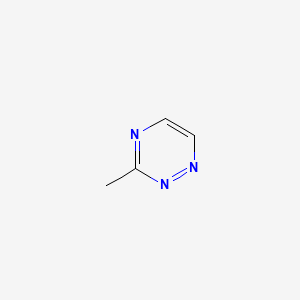

3-Methyl-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-4-5-2-3-6-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAQLPFCVVKMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178831 | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24108-33-6 | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024108336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 3-Methyl-1,2,4-triazine: Pathways, Mechanisms, and Practical Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic introduction of substituents onto the triazine core is critical for modulating its physicochemical properties and pharmacological effects. The 3-methyl-1,2,4-triazine variant serves as a foundational building block for more complex derivatives, making its efficient synthesis a topic of significant interest for researchers in drug development and organic synthesis.

This guide provides a comprehensive overview of the core synthetic pathways to this compound, emphasizing the mechanistic rationale behind the reactions, providing field-tested protocols, and offering a comparative analysis of the primary methods.

Pillar 1: The Cyclocondensation Approach - The Workhorse of Triazine Synthesis

The most prevalent and versatile method for constructing the 1,2,4-triazine ring is the cyclocondensation reaction between a 1,2-dicarbonyl compound and a suitable bis-nucleophile containing a hydrazine or amidrazone functionality.[3] This strategy offers a direct and modular approach to a wide array of substituted triazines.

Mechanism of Action: A Stepwise Annulation

The formation of the triazine ring via this pathway is not a random assembly but a logical sequence of nucleophilic attacks and dehydrations. The reaction typically initiates with the more reactive carbonyl group of the 1,2-dicarbonyl compound.

-

Initial Condensation: An amino group from the hydrazine-containing precursor attacks one of the carbonyl carbons, forming a hemiaminal intermediate.

-

Dehydration & Imine Formation: The hemiaminal readily loses a molecule of water to form a hydrazone intermediate. This is a crucial step that sets the stage for cyclization.

-

Intramolecular Cyclization: The remaining terminal amino group of the precursor performs an intramolecular nucleophilic attack on the second carbonyl carbon. This ring-closing step forms a six-membered dihydroxytriazine intermediate.

-

Final Dehydration/Aromatization: A second dehydration event occurs, leading to the formation of the stable, aromatic 1,2,4-triazine ring.

The regioselectivity, particularly with unsymmetrical 1,2-diketones, is dictated by the relative electrophilicity of the two carbonyl carbons.[3]

Caption: General reaction pathway for this compound synthesis.

Pathway 1.1: One-Pot Synthesis from Amides and 1,2-Diketones

A highly efficient and operationally simple variation of the cyclocondensation approach involves a one-pot reaction between an amide (in this case, acetamide to provide the 3-methyl group), a 1,2-diketone, and hydrazine hydrate in the presence of a base.[3] This method obviates the need to pre-synthesize and isolate potentially unstable acid hydrazide intermediates.

Experimental Protocol: Synthesis of 5,6-Diphenyl-3-methyl-1,2,4-triazine [3]

This protocol is adapted from the work of Nongkhlaw et al. and serves as a representative example of the one-pot methodology.

-

Reagent Preparation: In a round-bottom flask, add benzil (1,2-diphenyl-1,2-ethanedione) (10 mmol), acetamide (12 mmol), and a catalytic amount of a suitable base (e.g., sodium tert-butoxide).

-

Initial Condensation: Add an appropriate solvent (e.g., ethanol) and reflux the mixture for 1-2 hours. This step facilitates the in-situ formation of the N-(2-oxo-1,2-diphenylethylidene)-acetamide intermediate.

-

Cyclization: Cool the reaction mixture slightly and add hydrazine hydrate (15 mmol) dropwise.

-

Reaction Completion: Reflux the resulting solution for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Pour the residue into cold water and extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5,6-diphenyl-3-methyl-1,2,4-triazine.[3]

Caption: Experimental workflow for one-pot triazine synthesis.

Pathway 1.2: Synthesis via Amidrazones

The reaction of 1,2-dicarbonyl compounds with pre-formed amidrazones is another classic and reliable route. For the synthesis of 3-methyl-1,2,4-triazines, acetamidrazone is the key intermediate. This method provides excellent control over the substituent at the 3-position. A notable application of this is in the synthesis of C-glycosyl-1,2,4-triazines, where a glycosyl formamidrazone is condensed with a 1,2-dicarbonyl compound.[4] The underlying principle is directly applicable to the synthesis of the simpler 3-methyl analogue.

Pillar 2: Alternative and Modern Synthetic Approaches

While cyclocondensation remains the dominant strategy, other methods have been developed, offering alternative entry points to the 1,2,4-triazine core.

Domino Annulation Reactions

Recent advancements have led to the development of domino or cascade reactions that can build the triazine ring in a highly efficient manner from simple, readily available starting materials. These [4+2] domino annulation reactions can utilize ketones, aldehydes, and alkynes, representing a powerful tool for generating molecular complexity quickly.[5]

Cyclodehydration of β-keto-N-acylsulfonamides

A redox-efficient method involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts. This approach proceeds under mild conditions, making it suitable for substrates with sensitive functional groups.[6]

Comparative Analysis of Synthesis Pathways

The choice of synthetic pathway depends on several factors, including substrate availability, desired substitution pattern, scalability, and tolerance to functional groups.

| Pathway | Starting Materials | Key Reagents | Yields | Advantages | Disadvantages |

| One-Pot Cyclocondensation | 1,2-Diketone, Amide | Hydrazine Hydrate, Base | Good to Excellent[3] | Operational simplicity, high atom economy, avoids isolation of intermediates. | May lead to regioisomeric mixtures with unsymmetrical diketones.[3] |

| Amidrazone Cyclocondensation | 1,2-Diketone, Amidrazone | Acid or Base catalyst | Moderate to Good[4] | Excellent control of C3-substituent, well-established method. | Requires pre-synthesis of the amidrazone intermediate. |

| Domino Annulation | Ketones, Aldehydes, Alkynes | Various catalysts | Moderate to High[5] | High efficiency, uses simple starting materials. | May require specific catalysts and optimization for new substrates. |

| Cyclodehydration | β-keto-N-acylsulfonamides | Hydrazine Salts | Good[6] | Mild reaction conditions, tolerates sensitive functional groups. | Requires multi-step synthesis of the starting acylsulfonamide. |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is well-established, with the cyclocondensation of 1,2-dicarbonyl compounds being the most robust and widely adopted strategy. The one-pot variant, using an amide and hydrazine, offers particular advantages in terms of efficiency and simplicity, making it an excellent choice for laboratory-scale synthesis and library generation. Newer methods, such as domino reactions, provide powerful alternatives that may become more prevalent as their scope and applicability are further explored. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for the rational design and efficient production of novel 1,2,4-triazine-based therapeutic agents.

References

-

Wang, Y. et al. (2017). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Available at: [Link]

-

Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. organic-chemistry.org. Available at: [Link]

-

Phucho, T. et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4-triazine derivatives. ResearchGate. Available at: [Link]

-

Sallam, M. et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules. Available at: [Link]

-

Shawali, A. S. et al. (2002). Cyclocondensation reactions of nitrilimines: Synthesis of 1,2,4-triazin-6-ones and 1,2,4,5-tetrazines. Heterocyclic Communications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Arshad, M. et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]

-

Nasser, R. et al. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Mosslemin, M. H. et al. (2007). ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. Organic Communications. Available at: [Link]

Sources

- 1. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as ...: Ingenta Connect [ingentaconnect.com]

- 2. ijpsr.info [ijpsr.info]

- 3. arkat-usa.org [arkat-usa.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 1,2,4-Triazine synthesis [organic-chemistry.org]

A Comprehensive Spectroscopic Guide to 3-Methyl-1,2,4-triazine: Elucidating Molecular Structure and Properties

Introduction: The Significance of 3-Methyl-1,2,4-triazine

In the landscape of heterocyclic chemistry, the 1,2,4-triazine scaffold is a cornerstone for the development of molecules with significant biological and material properties.[1][2] this compound (C₄H₅N₃, Mol. Wt.: 95.10 g/mol ) represents a fundamental starting point for more complex derivatives.[3] Its unique arrangement of nitrogen atoms imparts a distinct electronic character, making it a subject of interest in medicinal chemistry and materials science.[4] A thorough understanding of its spectroscopic signature is paramount for researchers, as it provides the foundational data for structural confirmation, purity assessment, and the prediction of chemical behavior.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will move beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output, reflecting the analytical process of a seasoned scientist.

Caption: Molecular structure of this compound (C₄H₅N₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous elucidation of the carbon-hydrogen framework of an organic molecule. The electron-withdrawing nature of the three nitrogen atoms in the 1,2,4-triazine ring creates a highly deshielded environment, which is a key diagnostic feature in its NMR spectra.

¹H NMR Spectroscopy

In the proton NMR spectrum, we anticipate three distinct signals: two from the protons on the aromatic triazine ring (H-5 and H-6) and one from the methyl group protons. The protons on the ring are expected to appear far downfield due to the cumulative deshielding effect of the adjacent nitrogen atoms.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | ~9.6 | Doublet | 1H |

| H-5 | ~8.7 | Doublet | 1H |

| -CH₃ | ~2.8 | Singlet | 3H |

| Note: Data are predictive based on the parent 1,2,4-triazine and substituted analogs. Exact values may vary based on solvent and instrument.[5] |

Interpretation Insights:

-

H-6 and H-5: These protons are coupled to each other, resulting in a doublet for each signal. The significant downfield shift is characteristic of protons on electron-deficient aromatic rings.[6] H-6 is typically the most deshielded proton in the 1,2,4-triazine system.

-

-CH₃ Protons: The methyl group, being attached to a carbon (C-3) flanked by two nitrogen atoms, also experiences a downfield shift compared to a typical alkyl-substituted aromatic ring. It appears as a singlet as there are no adjacent protons for coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon framework. We expect to see four signals corresponding to the three unique carbon atoms in the triazine ring and the one carbon of the methyl group.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~165.0 |

| C-6 | ~155.8 |

| C-5 | ~148.9 |

| -CH₃ | ~21.5 |

| Source: S. Braun, G. Frey Org. Magn. Resonance 7, 194(1975), as cited by PubChem.[3] |

Interpretation Insights:

-

Ring Carbons (C-3, C-5, C-6): All three ring carbons are significantly deshielded and appear in the aromatic region, with chemical shifts exceeding those of benzene carbons. This is a direct consequence of being bonded to electronegative nitrogen atoms. C-3, being directly attached to three nitrogen atoms (two in the ring, one implied in the C=N bond), is the most deshielded.

-

Methyl Carbon (-CH₃): The methyl carbon appears in the typical aliphatic region, though its chemical shift is slightly higher than a standard alkane due to its attachment to the electron-deficient triazine ring.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 240 ppm.

-

Acquire 1024 or more scans, as ¹³C has a low natural abundance. A longer relaxation delay (2-5 seconds) is often used.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal using appropriate software (e.g., TopSpin™, Mnova).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups and vibrational modes within a molecule. For this compound, the key features will be vibrations associated with the aromatic C-H bonds, the methyl C-H bonds, and the C=N and C-N bonds within the heterocyclic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 2980 - 2850 | Weak | Methyl (-CH₃) C-H stretching (symmetric & asymmetric) |

| 1600 - 1400 | Medium-Strong | C=N and C=C stretching vibrations (ring skeletal modes) |

| 1450 - 1375 | Medium | Methyl (-CH₃) C-H bending |

| 1200 - 1000 | Medium | C-N stretching and in-plane ring bending |

| < 900 | Medium | Out-of-plane C-H bending |

| Note: Data are predictive based on characteristic frequencies for triazine derivatives.[7][8][9] |

Interpretation Insights: The IR spectrum of a triazine is often complex in the fingerprint region (below 1500 cm⁻¹). However, the series of medium-to-strong bands between 1600 cm⁻¹ and 1400 cm⁻¹ are highly characteristic of the triazine ring's skeletal vibrations and are a key diagnostic tool for confirming its presence.[9][10]

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, convenient alternative to traditional KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. For this compound (C₄H₅N₃), the exact mass is 95.0483 Da.[3]

Caption: Plausible EI fragmentation pathway for this compound.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺˙): A strong peak at m/z = 95, corresponding to the intact molecule with one electron removed. This confirms the molecular weight.

-

Key Fragments: The stability of the triazine ring means that fragmentation often involves the expulsion of stable small molecules like nitrogen (N₂) and hydrogen cyanide (HCN).[11]

-

m/z = 67: Loss of N₂ from the molecular ion.

-

m/z = 41 or 40: Loss of HCN from a fragment, or a fragment corresponding to acetonitrile (CH₃CN⁺).

-

m/z = 54: Loss of acetonitrile (CH₃CN) from the molecular ion.

-

The fragmentation pattern serves as a molecular fingerprint, helping to distinguish it from isomers and other compounds with the same nominal mass.

Experimental Protocol: Electron Ionization (EI) Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a Gas Chromatograph (GC-MS) for volatile samples.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Summary and Conclusion

The spectroscopic characterization of this compound provides a complete and self-validating picture of its molecular identity.

-

NMR spectroscopy confirms the C-H framework, showing the characteristic deshielded protons and carbons of the electron-deficient triazine ring.

-

IR spectroscopy identifies the key functional groups and the unique skeletal vibrations of the heterocyclic core.

-

Mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of stable neutral molecules.

This guide provides the essential data and interpretive logic required by researchers working with this compound. The detailed protocols and causal explanations are designed to ensure that this foundational knowledge can be confidently applied and reproduced in any modern chemistry laboratory.

References

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent Source: International Journal of Innovative Research in Technology (IJIRT) URL: [Link]

-

Title: Novel one pot synthesis of substituted 1,2,4-triazines Source: Arkivoc URL: [Link]

-

Title: 1,2,4-triazine derivatives: Synthesis and biological applications Source: International Journal of Pharma Sciences and Research (IJPSR) URL: [Link]

-

Title: 1,2,4-Triazine Source: NIST WebBook URL: [Link]

-

Title: Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor Source: PubMed, National Institutes of Health URL: [Link]

-

Title: The Infrared Spectra of Some Derivatives of 1,3,5-Triazine Source: Journal of the American Chemical Society URL: [Link]

-

Title: Infrared Spectra of Some 1,3,5-Triazine Derivatives Source: Journal of the American Chemical Society URL: [Link]

-

Title: 3-Amino-1,2,4-triazine Source: NIST WebBook URL: [Link]

Sources

- 1. ijirt.org [ijirt.org]

- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 3. This compound | C4H5N3 | CID 141070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. 1,2,4-Triazine(290-38-0) 1H NMR [m.chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Amino-1,2,4-triazine [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,2,4-Triazine [webbook.nist.gov]

An In-Depth Technical Guide to 3-Methyl-1,2,4-triazine (CAS 24108-33-6)

This guide provides a comprehensive technical overview of 3-Methyl-1,2,4-triazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing from available literature and chemical principles, we will explore its properties, synthesis, reactivity, and potential applications, offering field-proven insights for scientific professionals.

Introduction: The 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a six-membered aromatic heterocycle containing three nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have shown potential as antifungal, anti-HIV, anticancer, and anti-inflammatory agents, among other therapeutic applications.[2] The electron-deficient nature of the triazine ring governs its reactivity and provides a stable core for functionalization, making it a versatile building block in the synthesis of novel therapeutic agents. This compound represents a fundamental example of this class, offering a platform for further chemical exploration.

Physicochemical and Computed Properties

Precise experimental data for this compound is limited in publicly accessible literature. However, a combination of data from chemical suppliers and computational predictions provides a reliable profile of its key properties.

| Property | Value | Source |

| CAS Number | 24108-33-6 | [3][4] |

| Molecular Formula | C₄H₅N₃ | [3][4] |

| Molecular Weight | 95.10 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Not specified; likely a solid or liquid | - |

| Boiling Point | 214.5 °C (Predicted) | [5] |

| Melting Point | Not experimentally determined | - |

| Density | 1.113 g/cm³ (Predicted) | [5] |

| Flash Point | 98 °C (Predicted) | [5] |

| Solubility | Not experimentally determined | - |

| LogP (calculated) | -0.4 / 0.18 | [3][5] |

| Polar Surface Area | 38.67 Ų | [5] |

| pKa (predicted) | 1.71 ± 0.63 | ChemicalBook[6] |

Molecular Structure

The structure of this compound consists of a 1,2,4-triazine ring with a methyl group substituted at the C3 position.

Caption: Proposed one-pot synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Causality: This protocol is based on the principle that an amide (acetamide) first condenses with a 1,2-dicarbonyl compound (glyoxal) in the presence of a base to form an N-acyl-α-amino ketone intermediate in situ. [7]This intermediate is then immediately subjected to cyclocondensation with hydrazine hydrate to form the triazine ring. This one-pot approach is efficient as it avoids the isolation of potentially unstable intermediates.

-

Reaction Setup: To a stirred solution of glyoxal (1 equivalent) in a suitable solvent such as ethanol, add acetamide (1 equivalent) and a catalytic amount of a base (e.g., sodium hydroxide).

-

Intermediate Formation: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials. This step forms the crucial N-(2-oxo-ethylidene)-acetamide intermediate. [7]3. Cyclization: Once the initial condensation is complete, add hydrazine hydrate (1 equivalent) dropwise to the reaction mixture. The temperature may need to be controlled during this addition as the reaction can be exothermic.

-

Reaction Completion: After the addition of hydrazine hydrate, the mixture may be heated to reflux to drive the cyclization to completion. Monitor the formation of the product by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the base with a dilute acid (e.g., HCl). Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Spectral Characterization (Expected)

Specific spectral data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated.

-

¹H NMR: The spectrum is expected to be simple.

-

A singlet for the methyl protons (CH₃ ), likely appearing in the range of δ 2.5-2.8 ppm.

-

Two distinct signals for the aromatic protons on the triazine ring (H5 and H6). Due to the asymmetry of the ring, these would likely appear as doublets or singlets in the downfield region (δ 8.5-9.5 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon (C H₃) in the aliphatic region (δ 20-30 ppm).

-

Three distinct signals for the ring carbons (C3, C5, and C6) in the aromatic/heteroaromatic region (δ 145-165 ppm). PubChem references a ¹³C NMR spectrum from a 1975 publication, confirming its characterization is possible. [3]* IR Spectroscopy:

-

C-H stretching vibrations from the methyl group and aromatic ring (around 2900-3100 cm⁻¹).

-

C=N and N=N stretching vibrations characteristic of the triazine ring (around 1400-1600 cm⁻¹).

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 95.

-

Reactivity and Potential Applications in Drug Development

The 1,2,4-triazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. This property is fundamental to its utility in synthesis. Conversely, the methyl group at the C3 position offers a site for different chemical modifications.

Key Reactivity Insights

-

Nucleophilic Aromatic Substitution (SₙAr): The triazine ring can react with nucleophiles, potentially leading to the substitution of ring protons, although this often requires activation or harsh conditions. The reactivity is influenced by the position; for instance, the C5 position is often susceptible to nucleophilic attack. [8]2. Reactions of the Methyl Group: The protons on the methyl group are activated by the electron-withdrawing triazine ring. This allows for deprotonation with a strong base to form a carbanion, which can then be used in condensation reactions (e.g., with aldehydes or ketones) to build more complex molecules. [6]3. Inverse Electron Demand Diels-Alder Reactions: 1,2,4-Triazines are known to participate as dienes in inverse electron demand Diels-Alder reactions with electron-rich dienophiles. [9]This is a powerful method for constructing new heterocyclic systems, where the triazine ring reacts and subsequently extrudes N₂, leading to a pyridazine or other ring systems.

Relevance in Drug Discovery

The 1,2,4-triazine scaffold is a key component in a variety of biologically active molecules. Research has shown that derivatives can act as potent and selective inhibitors or antagonists for various biological targets.

-

Enzyme Inhibition: Derivatives have been synthesized as inhibitors for enzymes like BACE1, which is a key target in the treatment of Alzheimer's disease. [9][10]* Receptor Antagonism: The scaffold has been successfully used to develop antagonists for G-protein coupled receptors (GPCRs), such as the adenosine A₂A receptor, which is a target for treating Parkinson's disease. [11]* Anticancer and Antimicrobial Agents: The triazine nucleus is present in compounds with demonstrated anticancer, antihypertensive, and antiviral activities. [12] this compound serves as a valuable starting material or fragment for the synthesis of these more complex and biologically active derivatives. Its relatively simple structure allows for systematic modification at the methyl group and the C5/C6 positions of the triazine ring to explore structure-activity relationships (SAR).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not readily available. The following guidance is based on safety data for structurally similar triazine derivatives, such as 3-Amino-1,2,4-triazine. [13][14]

General Safety Precautions

-

Hazard Classification: Assumed to be an irritant. May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated. [14]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from sources of ignition.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This safety information is based on analogous compounds and should be used as a guide only. A thorough risk assessment should be conducted before handling this chemical. Always refer to a compound-specific Safety Data Sheet if one becomes available.

References

-

PubChem. This compound | C4H5N3 | CID 141070. National Institutes of Health. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

-

Structural characterization of triazines. Chapter 3 – Structural characterization of triazines. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of Trimethyl-1,3,5-triazine: From Synthesis to Structure-Reactivity. [Link]

-

Agilent. Safety Data Sheet. [Link]

-

Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]

-

SpectraBase. 3-Methyl-5-methylsulfonyl-1-phenyl-pyrazolo[4,3-e]t[3][13][15]riazine - Optional[MS (GC)] - Spectrum. [Link]

-

Thieme. 2.3. 1,3,5-Triazines. [Link]

-

ResearchGate. 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. [Link]

-

PubMed. Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

CentAUR. triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]

-

Stenutz. This compound. [Link]

-

International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]

-

ResearchGate. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]

-

PubMed Central. Triazine: An Important Building Block of Organic Materials for Solar Cell Application. [Link]

-

Scirp.org. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. [Link]

-

PubMed Central. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. [Link]

-

MDPI. Experimental and In Silico Studies to Unravel the Antioxidant and Antibacterial Properties of Lichen Metabolites from Pseudocyphellaria compar and Pseudocyphellaria nudata. [Link]

-

ResearchGate. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]

-

PubChem. 1,2,4-Triazine | C3H3N3 | CID 67520. National Institutes of Health. [Link]

-

MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

Wikipedia. 1,3,5-Triazine. [Link]

-

National Toxicology Program. Nomination Background: 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol (CASRN: 4719-04-4). [Link]

Sources

- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 2. ijpsr.info [ijpsr.info]

- 3. This compound | C4H5N3 | CID 141070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. CAS:24108-33-6 FT-0705384 this compound Product Detail Information [finetechchem.com]

- 6. nbinno.com [nbinno.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2,4-Triazine(290-38-0) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. tdx.cat [tdx.cat]

An In-Depth Technical Guide to the Reaction Mechanisms of 3-Methyl-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the core reaction mechanisms of 3-methyl-1,2,4-triazine, a heterocyclic scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. As an electron-deficient azadiene, its reactivity is dominated by characteristic transformations that allow for the construction of a diverse array of more complex heterocyclic systems. This document moves beyond a simple listing of reactions to explain the causality behind these transformations, offering field-proven insights for professionals in drug development and chemical research.

Foundational Principles: Synthesis and Electronic Structure

The reactivity of this compound is a direct consequence of its electronic structure. The presence of three nitrogen atoms in the six-membered ring results in a significantly electron-deficient aromatic system. This inherent electron deficiency is the primary driver for its participation in inverse-electron-demand Diels-Alder reactions and its susceptibility to nucleophilic attack.

A common and versatile method for the synthesis of substituted 1,2,4-triazines involves a one-pot condensation reaction. This approach typically utilizes the reaction between 1,2-dicarbonyl compounds, amides, and hydrazine hydrate in the presence of a base.[1] For instance, the reaction of a 1,2-diketone with acetamide and hydrazine hydrate can yield the corresponding this compound derivative. The specific substitution pattern on the resulting triazine is determined by the choice of the starting 1,2-dicarbonyl compound.[1]

General Synthesis of 3-Methyl-1,2,4-triazines:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Ref. |

| 1,2-Dicarbonyl Compound | Acetamide | Hydrazine Hydrate | 3-Methyl-5,6-disubstituted-1,2,4-triazine | [1] |

This synthetic route offers a straightforward entry into this class of compounds, providing the necessary scaffold for further functionalization and mechanistic studies.

Key Reaction Mechanisms of this compound

The chemical behavior of this compound is characterized by three principal reaction pathways:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The most prominent and synthetically useful reaction of 1,2,4-triazines.

-

Nucleophilic Aromatic Substitution and Addition: Direct attack of nucleophiles on the electron-deficient ring.

-

Dimroth Rearrangement: A characteristic isomerization of nitrogen-containing heterocycles.

The Workhorse Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The IEDDA reaction is a powerful tool in organic synthesis, allowing for the rapid construction of complex nitrogen-containing heterocycles.[2] In this reaction, the electron-poor 1,2,4-triazine acts as the diene, reacting with an electron-rich dienophile, such as an enamine or an ynamine.[3][4] This is the reverse of the electronic demand in a classical Diels-Alder reaction.

The general mechanism proceeds through a [4+2] cycloaddition, forming an unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, typically extruding a molecule of dinitrogen (N₂), to form a dihydropyridine, which then aromatizes to the corresponding substituted pyridine.[2] This transformation is a highly efficient method for converting the triazine core into a pyridine scaffold, a common motif in pharmaceuticals.

Workflow for IEDDA Reaction of a 1,2,4-Triazine:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding DielsâAlder Reaction upon 3âVinyl-1,2,4-triazine Platforms - Organic Letters - Figshare [acs.figshare.com]

- 4. Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 3-Methyl-1,2,4-triazine: Unveiling Molecular Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methyl-1,2,4-triazine in Modern Chemistry

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique electronic properties.[1][2] As a prominent member of this family, this compound (C4H5N3) serves as a crucial building block for developing novel therapeutic agents and functional materials.[3] Its derivatives have shown a wide spectrum of pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] Understanding the fundamental molecular properties of this compound through theoretical and computational studies is paramount for the rational design of new, more effective compounds.

This in-depth technical guide provides a comprehensive overview of the theoretical methodologies used to investigate this compound. As a senior application scientist, the aim is to not only present data but to elucidate the causality behind the computational choices, offering a self-validating framework for researchers. We will explore its optimized molecular geometry, spectroscopic signatures, and electronic characteristics, grounded in robust quantum chemical calculations.

Part 1: Unraveling the Molecular Architecture through Computational Chemistry

The foundation of understanding a molecule's behavior lies in its three-dimensional structure and electronic distribution. Density Functional Theory (DFT) has emerged as a powerful and accurate tool for this purpose, balancing computational cost with high accuracy for organic molecules.[6][7]

The Causality Behind Method Selection: DFT for Precision

The choice of a computational method is a critical decision that dictates the accuracy of the predicted properties. For molecules like this compound, the B3LYP hybrid functional is a widely adopted and validated choice.[8][9] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a reliable description of electron correlation effects.

The basis set, which describes the atomic orbitals, is equally important. A common and robust choice for molecules of this size is the 6-311++G(d,p) basis set.[8][9] The "6-311G" part indicates a triple-zeta valence basis set, providing flexibility for valence electrons. The "++" denotes the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" signifies the addition of polarization functions, allowing for the description of non-spherical electron distributions, which is essential for accurately modeling bonding in a heterocyclic system.

Optimized Molecular Geometry

The first step in any theoretical study is to determine the molecule's most stable geometry, corresponding to the minimum energy on the potential energy surface.[10] This is achieved through a geometry optimization calculation. For this compound, the expected outcome is a planar or near-planar triazine ring, with the methyl group's hydrogens adopting a staggered conformation to minimize steric hindrance. The precise bond lengths and angles obtained from this calculation are fundamental for understanding the molecule's stability and reactivity.

Part 2: Spectroscopic and Electronic Properties: A Computational Perspective

Once the optimized geometry is obtained, a wealth of information about the molecule's spectroscopic and electronic properties can be calculated. These theoretical predictions are invaluable for interpreting experimental data and gaining deeper insights into the molecule's behavior.

Vibrational Analysis: Decoding the IR Spectrum

A frequency calculation performed on the optimized geometry serves two purposes: it confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies), and it predicts the vibrational frequencies and intensities of the molecule's normal modes.[9] This theoretical infrared (IR) spectrum can be directly compared with experimental data, aiding in the assignment of spectral bands to specific molecular motions, such as C-H stretches, N=N stretches, and ring deformations.

NMR Spectroscopy: Predicting Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a highly effective approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules.[11][12][13] By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained and correlated with experimental spectra to confirm the molecular structure.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[8][14] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.[15] For 1,2,4-triazine derivatives, the HOMO is often delocalized over the triazine ring and any electron-donating substituents, while the LUMO is typically centered on the electron-deficient triazine ring.[16][17]

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[16][17] It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazine ring, highlighting their nucleophilic character, and positive potential around the hydrogen atoms.

Part 3: Experimental Protocols and Data Presentation

This section outlines a detailed, step-by-step methodology for conducting the theoretical studies described above and presents a summary of expected quantitative data in a structured format.

Detailed Step-by-Step Computational Workflow

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software such as GaussView.

-

Geometry Optimization:

-

Select a DFT method, for instance, B3LYP with a 6-311++G(d,p) basis set.[10]

-

Perform a geometry optimization to find the lowest energy conformation.

-

Ensure the optimization converges to a stationary point.

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Confirm that there are no imaginary frequencies, which verifies that the structure is a true minimum.

-

Analyze the output to obtain the predicted IR spectrum.

-

-

NMR Chemical Shift Calculation:

-

Electronic Property Analysis:

-

From the output of the geometry optimization, extract the energies of the HOMO and LUMO to determine the energy gap.

-

Generate the MEP map to visualize the charge distribution and identify reactive sites.

-

Summary of Predicted Molecular Properties

The following table summarizes the kind of quantitative data that would be obtained from the computational workflow described above. The values are illustrative and based on general findings for similar 1,2,4-triazine derivatives found in the literature.

| Property | Predicted Value/Observation | Significance |

| Electronic Energy | Value in Hartrees | Indicates the total energy of the molecule at 0 K. |

| Dipole Moment | Value in Debye | Quantifies the molecule's overall polarity. |

| HOMO Energy | Negative value (eV) | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Negative or positive value (eV) | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Positive value (eV) | Indicates kinetic stability and chemical reactivity.[15] |

| Key Vibrational Frequencies | cm⁻¹ | Corresponds to specific bond stretches and bends for IR spectral analysis. |

| ¹³C NMR Chemical Shifts | ppm | Predicted shifts for C3, C5, C6, and the methyl carbon. |

| ¹H NMR Chemical Shifts | ppm | Predicted shifts for H5, H6, and the methyl protons. |

Part 4: Visualization of Key Concepts

Visual representations are essential for conveying complex information in a clear and concise manner. The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure of this compound and the computational workflow.

Caption: Molecular graph of this compound.

Caption: Computational workflow for theoretical studies.

Conclusion and Future Directions

Theoretical studies provide an indispensable framework for understanding the intrinsic properties of this compound. By employing DFT calculations, researchers can accurately predict its geometry, spectroscopic signatures, and electronic characteristics, which are crucial for elucidating its reactivity and potential for interaction with biological targets. The methodologies and insights presented in this guide serve as a robust foundation for future research, enabling the rational design and development of novel 1,2,4-triazine-based compounds for a wide range of applications in medicine and materials science. Further studies could explore its excited-state properties using Time-Dependent DFT (TD-DFT) or investigate its interactions with specific biological targets through molecular docking and dynamics simulations.

References

-

International Journal of Informative & Research in Technology (IJIRT). (n.d.). Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. Retrieved from [Link]

-

International Research Journal of Education and Technology. (2023, April 7). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]

- Kozhevnikov, V., Cowling, S. J., Karadakuv, P., & Bruce, D. (2008). Mesomorphic 1,2,4-triazine-4-oxides in the synthesis of new heterocyclic liquid crystals.

-

J-Stage. (n.d.). Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. Retrieved from [Link]

- MDPI. (2022, May 23).

-

Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations. (2023, October 11). Retrieved from [Link]

-

ResearchGate. (2022, October 20). (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

-

ACS Publications. (2024, July 31). Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. Retrieved from [Link]

-

eScholarship. (2024, March 12). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

-

Passer Journal of Basic and Applied Sciences. (2021, June 30). PDF 1.05 M. Retrieved from [Link]

-

YouTube. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and Vibrational Analysis of 2, 4-diamino-6-methyl-1, 3, 5-triazin-1-ium-hydrogen oxalate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MDPI. (2022, September 1). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Retrieved from [Link]

-

Scribd. (n.d.). DFT Calculations On Molecular Structure, Homo Lumo Study Reactivity Descriptors of Triazine Derivative | PDF | Molecules | Chemical Bond. Retrieved from [Link]

-

ACS Publications. (2012, January 5). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Parameters, NLO, HOMO, LUMO, MEP, Chemical Reactivity Descriptors, Mulliken-NPA, Thermodynamic Functions, Hirshfeld Surface Analysis and Molecular Docking of 1,3-Bis(4-methylphenyl)triazine. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]

-

PubMed. (2025, August 5). Structure and properties of 1,3,5-triazine and 1,2,4-triazole linked energetic derivatives with varied energetic functional groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory. Retrieved from [Link]

-

ChemRxiv. (n.d.). Mode-Selective Vibrational Energy Transfer Dynamics in 1,3,5-Trinitroperhydro-1,3,5-Triazine (RDX) Thin Films. Retrieved from [Link]

Sources

- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 6. benchchem.com [benchchem.com]

- 7. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 16. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-1,2,4-triazine

Abstract

This technical guide offers a detailed examination of the physicochemical properties of 3-Methyl-1,2,4-triazine, a heterocyclic compound with notable potential in the fields of medicinal chemistry and materials science. This document provides an in-depth analysis of its structural features, spectroscopic data, and critical physicochemical parameters. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, providing both fundamental knowledge and practical experimental methodologies to support its use in innovative research.

Introduction: The Significance of this compound in Modern Chemistry

This compound is an aromatic heterocyclic compound characterized by a six-membered ring containing three nitrogen atoms, with a methyl group attached. The 1,2,4-triazine core is a well-established pharmacophore, and its derivatives are recognized for a wide range of biological activities, including potential applications as anticancer and antimicrobial agents.[1] A thorough understanding of the fundamental physicochemical properties of the parent compound, this compound, is essential for the systematic design and synthesis of new derivatives with customized properties for specific therapeutic or material science purposes. This guide will systematically explore these characteristics, offering both theoretical foundations and practical methods for their assessment.

Molecular Structure and Spectroscopic Profile

The precise molecular structure and purity of this compound are crucial for any scientific investigation. Spectroscopic techniques provide a definitive characterization of the molecule.

Molecular Formula and Weight

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the molecular structure in solution.

-

¹H NMR : The proton NMR spectrum is expected to display characteristic signals for the methyl protons and the aromatic protons of the triazine ring.

-

¹³C NMR : The carbon NMR spectrum provides information about the carbon skeleton of the molecule.[2]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the vibrational modes of the chemical bonds within the molecule, which correspond to specific functional groups.[4][5]

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition.[6]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5–10 mg of this compound in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumental Setup : Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or greater.

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which may necessitate a longer acquisition time.

-

-

Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis : Integrate the proton signals and assign the chemical shifts to the corresponding protons and carbons in the molecular structure.

Diagram: NMR Experimental Workflow

Caption: A simplified workflow for NMR analysis.

Key Physicochemical Properties

These properties are essential for predicting the behavior of this compound in various environments, which is particularly important in the context of drug development.[7][8]

Table 1: Summary of Physicochemical Properties

| Property | Value | Method of Determination |

| Boiling Point | 214.5±23.0 °C (Predicted)[9] | Not applicable |

| Density | 1.113±0.06 g/cm³ (Predicted)[9] | Not applicable |

| pKa | 1.71±0.63 (Predicted)[9] | Not applicable |

Melting Point

The melting point is a fundamental physical property that is often used as an indicator of purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Melting Point Determination

-

Sample Preparation : A small amount of crystalline this compound is finely powdered.

-

Capillary Loading : The powdered sample is packed into a capillary tube to a height of 2–3 mm.

-

Measurement : The capillary tube is placed in a calibrated melting point apparatus.

-

Heating : The sample is heated at a controlled rate, typically 1–2 °C per minute, near the expected melting point.

-

Observation : The temperature at which the first droplet of liquid appears and the temperature at which the entire sample is molten are recorded as the melting range.

Solubility

Solubility is a critical factor in drug development, as it influences both bioavailability and formulation.

Experimental Protocol: Qualitative Solubility Assessment

-

Solvent Selection : A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, chloroform).

-

Sample Addition : A small, known amount of this compound (e.g., 1 mg) is added to 1 mL of each solvent.

-

Mixing : Each sample is vigorously mixed for a set duration to ensure maximum dissolution.

-

Observation : The samples are visually inspected to determine if the compound has completely dissolved.

Acidity/Basicity (pKa)

The nitrogen atoms within the triazine ring confer basic properties to the molecule. The pKa value quantifies this basicity and is essential for predicting the molecule's ionization state at physiological pH.

Diagram: Ionization Equilibrium of this compound

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. This compound | C4H5N3 | CID 141070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazine [webbook.nist.gov]

- 7. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 24108-33-6 [m.chemicalbook.com]

A Comprehensive Technical Guide to Unlocking the Research Potential of 3-Methyl-1,2,4-triazine

Abstract

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in contemporary drug discovery and materials science, celebrated for its wide-ranging biological activities and distinct electronic characteristics. Among the derivatives of this class, 3-Methyl-1,2,4-triazine offers a seemingly elementary yet profoundly versatile foundation for significant scientific exploration. This guide aims to illuminate promising and underexplored research trajectories for this adaptable molecule. We will explore innovative synthetic methodologies, probe its capacity as a central structural element in the development of therapeutic agents, with a particular focus on oncology and neurodegenerative disorders, and investigate its utility in the creation of sophisticated organic materials. This document is intended to serve as a strategic blueprint for researchers, scientists, and professionals in drug development, offering not only conceptual frameworks but also practical, actionable experimental designs to foster innovation.

Introduction: The Unexplored Horizons of a Core Heterocycle

The 1,2,4-triazine ring system, a six-membered aromatic heterocycle featuring three nitrogen atoms, is a fundamental component in the field of heterocyclic chemistry. Its derivatives have been shown to possess a broad spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties. The specific arrangement of nitrogen atoms within the ring imparts unique electronic properties, rendering it a desirable framework for the fine-tuning of molecular characteristics.

This compound, with its straightforward methyl substituent, provides a basic structure that is ideal for further chemical modification. Although certain aspects of its chemistry have been investigated, there remain considerable opportunities to fully harness its capabilities. This guide will venture beyond the existing body of literature to propose novel avenues of research, founded on established chemical principles and state-of-the-art techniques.

In-Depth Analysis: Proposed Areas of Research

Advanced Synthetic Methodologies and Library Generation

The functionalization of the 1,2,4-triazine core is crucial for unlocking its therapeutic and material potential. While traditional methods for its synthesis are well-established, modern organic chemistry provides a diverse toolkit for more efficient and varied derivatization.

2.1.1. C-H Activation Strategies for Regioselective Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has revolutionized synthetic chemistry, offering an atom-economical approach to molecular diversification. The inherent electronic properties of the 1,2,4-triazine ring can be leveraged for regioselective C-H activation at the C5 and C6 positions.

Key Research Question: Can transition-metal-catalyzed C-H activation be utilized to directly introduce aryl, alkyl, and heteroaryl substituents at the C5 and C6 positions of this compound, thus circumventing traditional cross-coupling methods that necessitate pre-functionalized starting materials?

Experimental Protocol: Palladium-Catalyzed C-H Arylation

-

Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1 mmol), the desired aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand such as P(o-tolyl)₃ (10 mol%), and K₂CO₃ (2 mmol).

-

Solvent: Add 5 mL of a high-boiling point solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture at 110 °C for 12-24 hours under an inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Causality: The selection of a palladium catalyst is informed by its demonstrated effectiveness in the C-H activation of electron-deficient heterocycles.[1][2][3] The phosphine ligand is essential for stabilizing the active palladium species and facilitating the catalytic cycle. The carbonate base is required to assist in the deprotonation step.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and HRMS) of the product with the anticipated structure. The regioselectivity can be verified using 2D NMR techniques such as NOESY.

Diagram: C-H Activation Workflow

Caption: Workflow for Palladium-Catalyzed C-H Arylation.

Medicinal Chemistry: Targeting Kinases in Oncology

The 1,2,4-triazine scaffold is a recognized "hinge-binding" motif for numerous protein kinases, which are pivotal targets in cancer therapy.[4][5] The methyl group at the C3 position can serve as a foundation for constructing more intricate side chains to enhance potency and selectivity.[4]

Key Research Question: Can derivatives of this compound be engineered as potent and selective inhibitors of key oncogenic kinases, for instance, those within the MAPK or PI3K pathways?

2.2.1. Structure-Based Drug Design and Synthesis

By utilizing publicly accessible crystal structures of target kinases, a structure-based design methodology can be implemented. The 3-methyl group can be functionalized to introduce moieties that interact with specific pockets within the kinase active site.

Experimental Protocol: Synthesis of a 3-Arylmethyl-1,2,4-triazine Library

-

Starting Material Synthesis: Synthesize 3-chloromethyl-1,2,4-triazine from this compound via radical chlorination.

-

Suzuki Cross-Coupling: In a microwave vial, combine 3-chloromethyl-1,2,4-triazine (1 mmol), a boronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base like Cs₂CO₃ (2 mmol) in a mixture of dioxane and water.

-

Microwave Irradiation: Heat the reaction in a microwave reactor at 120-150 °C for 15-30 minutes.

-

Purification: Purify the resulting library of 3-arylmethyl-1,2,4-triazine derivatives using automated flash chromatography.

Causality: Microwave-assisted synthesis can significantly reduce reaction times and often enhance yields for cross-coupling reactions. The dppf ligand is known to be effective for a diverse range of boronic acids.

Self-Validation: Each compound within the library should be characterized by LC-MS and ¹H NMR to confirm its identity and purity prior to biological screening.

2.2.2. Kinase Inhibition Screening

An initial screening should be conducted using a panel of recombinant kinases that are relevant to a specific type of cancer.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Principle: Employ a fluorescence-based assay (e.g., ADP-Glo™) to quantify the inhibition of kinase activity.

-

Procedure:

-

Incubate the kinase, substrate, and ATP with various concentrations of the synthesized compounds.

-

After a predetermined time, add the ADP-Glo™ reagent to convert the generated ADP into a luminescent signal.

-

Measure the luminescence with a plate reader.

-

-

Data Analysis: Determine the IC₅₀ values for each compound against each kinase.

Data Presentation: Kinase Inhibition Profile

| Compound ID | Target Kinase | IC₅₀ (nM) |

| TZN-001 | MAPK1 | 50 |

| TZN-002 | PI3Kα | 120 |

| TZN-003 | AKT1 | >1000 |

Diagram: Drug Discovery Workflow

Caption: Workflow for Kinase Inhibitor Drug Discovery.

Materials Science: Novel Organic Emitters for OLEDs

The electron-deficient character of the 1,2,4-triazine ring makes it a superb building block for n-type organic semiconductors. By strategically attaching electron-donating groups, it is possible to design molecules with tunable emission properties suitable for Organic Light-Emitting Diodes (OLEDs).[6][7][8]

Key Research Question: Can this compound function as a core acceptor unit in donor-acceptor molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), aiming for high-efficiency OLEDs?

2.3.1. Design and Synthesis of Donor-Acceptor Molecules

The methyl group can serve as a handle to connect the triazine core to various donor moieties (e.g., carbazole, phenoxazine) via a suitable linker.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

-

Synthesis of 3-(Bromomethyl)-1,2,4-triazine: Brominate the methyl group of this compound using N-bromosuccinimide (NBS) and a radical initiator.

-

Coupling Reaction: In a Schlenk tube, combine 3-(bromomethyl)-1,2,4-triazine (1 mmol), the donor amine (1.1 mmol), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a ligand like Xantphos (4 mol%), and a base such as NaOtBu (1.5 mmol) in toluene.

-

Reaction Conditions: Heat the mixture at 90-110 °C for 8-16 hours under an inert atmosphere.

-

Purification: Purify the product by column chromatography followed by recrystallization or sublimation.

Causality: The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, making it ideal for linking donor and acceptor units. The selection of the ligand is crucial for achieving high yields and preventing side reactions.

2.3.2. Photophysical and Electrochemical Characterization

The synthesized molecules must be thoroughly characterized to evaluate their potential as OLED emitters.

Experimental Protocol: Characterization

-

UV-Vis and Photoluminescence Spectroscopy: Measure the absorption and emission spectra in various solvents to ascertain the photophysical properties.

-

Cyclic Voltammetry: Determine the HOMO and LUMO energy levels to evaluate the charge injection and transport properties.

-

Transient Photoluminescence Spectroscopy: Measure the fluorescence decay lifetimes to probe for the presence of TADF.

Data Presentation: Photophysical and Electrochemical Properties

| Compound ID | Donor Unit | λₐₑₛ (nm) | λₑₘ (nm) | Φₚₗ (%) | HOMO (eV) | LUMO (eV) |

| TADF-01 | Carbazole | 350 | 520 | 85 | -5.8 | -2.9 |

| TADF-02 | Phenoxazine | 380 | 550 | 92 | -5.6 | -2.8 |

Diagram: OLED Device Architecture

Caption: Schematic of a typical OLED device structure.

Conclusion and Future Outlook

This compound is much more than a simple heterocyclic compound; it is a versatile platform for innovation across multiple scientific fields. The research directions proposed in this guide, which encompass advanced synthesis, targeted drug discovery, and pioneering materials science, are merely a starting point. By employing modern chemical methodologies and a rational design approach, the scientific community can unlock the full potential of this intriguing molecule, paving the way for the development of novel therapeutics and next-generation organic electronics. The key to success will be interdisciplinary collaboration, where synthetic chemists, medicinal biologists, and materials scientists work in synergy to translate fundamental discoveries into tangible applications.

References

-

[Structure activity relationships for a novel series of pyrrolo[2,1-f][4][6][7]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate.]([Link])

-

[Palladium-catalyzed regioselective arylation of imidazo[1,2-b][4][6][7]triazine: synthesis of an alpha 2/3-selective GABA agonist.]([Link])

-

[Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][4][6][7]triazines.]([Link])

-